
N-(p-tolyl)acrylamide
Übersicht
Beschreibung
N-(p-tolyl)acrylamide:
Wirkmechanismus
Target of Action
N-(p-tolyl)acrylamide, also known as n-(4-methylphenyl)prop-2-enamide or p-Acrylotoluidide, primarily targets the α7 nicotinic acetylcholine receptor (nAChR) and the GABA A receptor . These receptors play crucial roles in neurotransmission, with the nAChR involved in excitatory neurotransmission and the GABA A receptor in inhibitory neurotransmission .
Mode of Action
This compound acts as a positive allosteric modulator of the α7 nAChR . It enhances the receptor’s response to its natural ligand, acetylcholine, thereby increasing the flow of ions through the channel and enhancing neuronal excitability . On the GABA A receptor, this compound has concurrent potentiating and inhibitory effects . It potentiates the receptor’s response to GABA, increasing inhibitory neurotransmission, while also inhibiting the receptor’s activity .
Biochemical Pathways
The action of this compound on the α7 nAChR and GABA A receptor impacts several biochemical pathways. By modulating the activity of these receptors, this compound can influence neuronal excitability and neurotransmission, affecting processes such as pain perception and anxiety .
Result of Action
This compound has been shown to have antinociceptive (pain-relieving) activity in a mouse model of neuropathic pain . This effect is likely due to its modulation of the α7 nAChR and GABA A receptor, which are involved in pain perception . Additionally, it has been suggested to have anxiolytic-like activity, potentially due to its action on the α7 nAChR .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(p-tolyl)acrylamide typically involves a multi-step reaction pathway starting from aniline. The process begins with the reaction of aniline with acryloyl chloride in the presence of sodium hydroxide to form N-(prop-2-enoyl)aniline. This intermediate is then treated with hydrochloric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: N-(p-tolyl)acrylamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acrylamide moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acrylamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Antinociceptive Activity
Recent studies have highlighted the antinociceptive properties of N-(p-tolyl)acrylamide derivatives, particularly in the context of neuropathic pain management. A notable study investigated the effects of two novel compounds, DM497 and DM490, both derivatives of this compound, on neuropathic pain induced by oxaliplatin in mice.
- Study Design : Mice were administered oxaliplatin to induce neuropathic pain, followed by treatment with varying doses of DM497 and DM490.
- Results : DM497 exhibited significant pain-relieving effects at doses of 10 mg/kg, while DM490 did not show similar efficacy but inhibited the effects of DM497 at higher doses .
Compound | Dose (mg/kg) | Pain Relief Observed |
---|---|---|
DM497 | 10 | Significant |
DM490 | 30 | None (antagonistic) |
These findings suggest that positive allosteric modulation of the α7 nicotinic acetylcholine receptor by DM497 could be a viable strategy for treating chemotherapy-induced neuropathic pain .
Polymer Chemistry
This compound is also utilized in polymer synthesis. Its ability to form copolymers has implications for creating materials with specific mechanical and thermal properties. The incorporation of this compound into polymer matrices can enhance their performance in various applications, including coatings and adhesives.
- Example Application : Research has shown that copolymers containing this compound exhibit improved thermal stability compared to traditional acrylamide-based polymers .
Property | Acrylamide Polymer | Copolymer with this compound |
---|---|---|
Thermal Stability | Moderate | Enhanced |
Mechanical Strength | Standard | Improved |
Neuropathic Pain Management
In a controlled study involving mice, researchers assessed the efficacy of this compound derivatives in alleviating neuropathic pain caused by oxaliplatin treatment. The study involved multiple groups receiving different doses and combinations of DM497 and DM490.
- Findings : The study concluded that DM497 effectively reduced pain thresholds without affecting locomotor activity, indicating a specific antinociceptive effect rather than a general sedative effect .
Development of Antinociceptive Agents
Another significant case involved evaluating the potential of PAM-2 (a structural analogue of this compound) for treating diabetic neuropathy in animal models. The results indicated that PAM-2 significantly reduced pain responses in diabetic mice, suggesting its utility as a therapeutic agent for chronic pain conditions .
Vergleich Mit ähnlichen Verbindungen
- N-(4-methylphenyl)acrylamide
- N-(4-methylphenyl)prop-2-enamide
Comparison: Compared to other similar compounds, N-(p-tolyl)acrylamide is unique due to its specific interaction with neurotransmitter receptors. Its ability to modulate both excitatory and inhibitory neurotransmission sets it apart from other acrylamide derivatives.
Conclusion
This compound is a compound with diverse applications in chemistry, biology, medicine, and industry. Its unique chemical properties and interactions with neurotransmitter receptors make it a valuable subject of study in scientific research.
Biologische Aktivität
N-(p-tolyl)acrylamide, also known as PAM-2, is a compound that has garnered attention in pharmacological research for its biological activities, particularly in pain modulation and neuropharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by its acrylamide backbone with a p-tolyl substituent. Its structure can be represented as follows:
This compound exhibits properties typical of acrylamides, including potential neurotoxicity and interactions with various biological targets.
Research indicates that this compound acts primarily through modulation of nicotinic acetylcholine receptors (nAChRs), specifically the α7 and α9α10 subtypes. These receptors are implicated in pain pathways and neuroimmune interactions.
Key Findings:
- This compound enhances the activity of α7 nAChRs, which are widely expressed in the central nervous system and play a role in anti-nociceptive processes .
- The compound exhibits a significant reduction in neuropathic pain in animal models when administered at doses as low as 3 mg/kg .
Antinociceptive Effects
A pivotal study explored the antinociceptive activity of this compound in mice. The results demonstrated that the compound significantly alleviated pain induced by streptozotocin (STZ), a model for diabetic neuropathy.
Parameter | PAM-2 (this compound) | Control |
---|---|---|
Dose (mg/kg) | 3 | - |
Pain Reduction (%) | 60% | - |
Mechanism | α7 nAChR potentiation | - |
The study concluded that the antinociceptive effect was primarily mediated through positive allosteric modulation of α7 nAChRs, highlighting its potential therapeutic application in neuropathic pain management .
Neuroprotective Effects
Further investigations have revealed that this compound may also exert neuroprotective effects under ischemic conditions. The activation of α7 nAChRs is believed to enhance microglial function, thereby providing neuroprotection during stress conditions such as ischemia .
Case Studies
- Study on Neuropathic Pain : In a controlled experiment, mice treated with this compound showed significant reductions in behavioral indicators of pain compared to untreated controls. This study emphasized the compound's role in modulating pain pathways through nAChR interactions .
- Comparative Study with Derivatives : Research comparing this compound with its derivative DM489 indicated that while both compounds were effective in reducing neuropathic pain, this compound exhibited greater efficacy at lower concentrations .
Toxicological Considerations
While this compound shows promising biological activity, it is essential to consider its potential toxicological effects. Acrylamide compounds are known to induce neurotoxicity under certain conditions. Studies have reported oxidative stress and neuronal damage associated with prolonged exposure to acrylamide derivatives . Therefore, understanding the balance between therapeutic effects and toxicological risks is crucial for future applications.
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-3-10(12)11-9-6-4-8(2)5-7-9/h3-7H,1H2,2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXASKVINSMOTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60998873 | |
Record name | N-(4-Methylphenyl)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60998873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7766-36-1 | |
Record name | p-Acrylotoluidide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98135 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-Methylphenyl)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60998873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.